molecular formula C13H10ClNO3S B8751046 N-2-chlorobenzoyl benzenesulfonamide

N-2-chlorobenzoyl benzenesulfonamide

Cat. No.: B8751046
M. Wt: 295.74 g/mol
InChI Key: DLHIWWYTYARFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-chlorobenzoyl benzenesulfonamide is a useful research compound. Its molecular formula is C13H10ClNO3S and its molecular weight is 295.74 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-chlorobenzamide

InChI

InChI=1S/C13H10ClNO3S/c14-12-9-5-4-8-11(12)13(16)15-19(17,18)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

DLHIWWYTYARFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Potential Applications Beyond Medicinal Chemistry

Summary of Key Findings on N-2-chlorobenzoyl Benzenesulfonamide (B165840)

N-2-chlorobenzoyl benzenesulfonamide is a diaryl acylsulfonamide that can be synthesized through established chemical routes. Its crystal structure reveals a twisted conformation with specific dihedral angles between the aromatic rings and the acylsulfonamide linker. nih.gov While specific physicochemical and spectroscopic data are not widely available, the general properties of the acylsulfonamide class suggest it is an acidic, crystalline compound. The primary area of interest for this compound is its potential as an antitumor agent, a property shared by other diaryl acylsulfonamides. nih.gov

Emerging Research Avenues

Future research on this compound could focus on several key areas. A thorough experimental determination of its physicochemical properties and a complete spectroscopic characterization are necessary. Elucidation of its precise mechanism of action as an antitumor agent, including the identification of its molecular target(s), would be a significant advancement. Further synthetic modifications of the molecule could lead to the development of more potent and selective anticancer agents. Exploration of its potential in materials science, for example, as a monomer or an additive in polymer synthesis, represents another promising research direction.

Challenges and Opportunities in Acylsulfonamide Research

A significant challenge in acylsulfonamide research is the often-low reactivity of the sulfonamide nitrogen, which can complicate synthesis. nih.gov However, the development of new synthetic methodologies, including the use of novel catalysts, continues to address this issue. nih.govnih.gov The opportunity in this field lies in the vast chemical space that can be explored by varying the substituents on the acyl and sulfonyl moieties. This allows for the fine-tuning of electronic, steric, and physicochemical properties to optimize biological activity or material characteristics. The continued investigation of acylsulfonamides as bioisosteres for carboxylic acids in drug design also presents a significant opportunity for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Q & A

Q. Table 1: Representative Synthesis Yields

CompoundYield (%)Key Reagents
5-Chloro-2-methoxy-N-phenethylbenzamide37%EDC, HOBt, DCM
4-(2-Formamidoethyl)benzenesulfonyl chloride62%EDC, DCM, 0°C

Basic: What analytical techniques are critical for structural validation of this compound analogues?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positioning and purity. For instance, aromatic protons in 2-chlorobenzoyl groups appear as doublets at δ 7.4–8.1 ppm, while sulfonamide NH resonates near δ 10.2 ppm .
  • X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, requiring high-resolution data (>1.0 Å) for accurate disorder modeling .

Advanced: How can researchers design experiments to evaluate the anti-proliferative effects of this compound derivatives in ovarian cancer models?

Methodological Answer:

  • Cell Lines : Use OVCAR-8, SKOV3, and Caov-3 cells due to their relevance to high-grade serous ovarian carcinoma .
  • Dose-Response Assays : Treat cells with 0.25–8 μM compound for 24–72 hours. Measure viability via MTT assays and calculate IC50_{50} values.
  • Controls : Include 5-fluorouracil as a positive control and DMSO as a vehicle control .

Q. Table 2: IC50_{50} Values for Ovarian Cancer Cell Lines

CompoundOVCAR-8 (μM)SKOV3 (μM)Caov-3 (μM)
7c0.543.912.13

Advanced: How should conflicting data on Wnt/β-catenin pathway modulation by benzenesulfonamide derivatives be reconciled?

Methodological Answer:
Discrepancies arise from assay conditions and cell-type specificity. For example:

  • In OVCAR-8 cells , compound 7c downregulates β-catenin, TCF4, and Cyclin-D while upregulating GSK3β, suggesting pathway inhibition .
  • Contradictory studies may overlook cross-talk with EMT markers (e.g., E-cadherin upregulation). Validate via:
    • Western Blotting : Quantify β-catenin and GSK3β protein levels.
    • siRNA Knockdown : Confirm pathway specificity by silencing β-catenin .

Advanced: What experimental design is recommended for assessing cardiovascular effects of benzenesulfonamide derivatives?

Methodological Answer:
Use an isolated rat heart model to measure perfusion pressure and coronary resistance:

  • Groups : Control (Krebs-Henseleit solution), test compound (0.001 nM), and comparator sulfonamides.
  • Parameters : Monitor pressure changes over 30-minute intervals.

Q. Table 3: Perfusion Pressure Effects

GroupCompoundEffect on Pressure
IIBenzenesulfonamideBaseline
IIIN-2-chlorobenzoyl...Decreased

Advanced: How do this compound derivatives influence epithelial-mesenchymal transition (EMT) markers in metastasis studies?

Methodological Answer:

  • Assays : Use Transwell migration/Invasion chambers with Matrigel coating. Treat OVCAR-8 cells with 0.5–1 μM compound for 48 hours .
  • Biomarkers :
    • Downregulation : N-cadherin, Snail-1 (via qPCR or Western blot).
    • Upregulation : E-cadherin (indicating EMT reversal) .

Q. Table 4: Migration Inhibition at 48 Hours

Concentration (μM)Migration Rate (%)
0.2576.1
0.560.2
1.020.3

Advanced: What strategies mitigate crystallographic disorder in structural studies of halogenated benzenesulfonamides?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL’s PART and AFIX commands to model disordered chloro or methyl groups. Validate with Rint_{\text{int}} < 5% and CC > 90% .

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